molecular formula C13H12ClN3O2 B14529420 2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide CAS No. 62356-10-9

2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide

Cat. No.: B14529420
CAS No.: 62356-10-9
M. Wt: 277.70 g/mol
InChI Key: CUNJPNBUROHSIR-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide is a chemical compound with a complex structure that includes a chlorinated aniline derivative and a hydroxypyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylaniline. This can be achieved by dissolving polysulfide in water, stirring, adding ammonium salts, and heating to control the temperature between 30-105°C. 6-chloro-2-nitrotoluene is then added dropwise to perform the reaction. After the reaction, the organic phase is separated, washed with water to neutrality, and distilled under vacuum to obtain 3-chloro-2-methylaniline .

The next step involves the coupling of 3-chloro-2-methylaniline with N-hydroxypyridine-3-carboxamide under specific conditions to form the desired compound. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the synthesis of prostaglandins by interfering with the activity of cyclooxygenase enzymes . This inhibition can lead to anti-inflammatory effects. Additionally, it may promote the degradation of essential transcription factors, thereby affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62356-10-9

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-(3-chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C13H12ClN3O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(18)17-19)4-3-7-15-12/h2-7,19H,1H3,(H,15,16)(H,17,18)

InChI Key

CUNJPNBUROHSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)NO

Origin of Product

United States

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